Naphthalen-1-amine, N-(2-methoxy-1-naphthylmethylene)-
Description
N-[(2-methoxy-1-naphthyl)methylene]-1-naphthalenamine is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a methoxy group attached to the naphthalene ring, which is further linked to another naphthalene ring through a methylene bridge
Properties
Molecular Formula |
C22H17NO |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-(2-methoxynaphthalen-1-yl)-N-naphthalen-1-ylmethanimine |
InChI |
InChI=1S/C22H17NO/c1-24-22-14-13-17-8-2-4-10-18(17)20(22)15-23-21-12-6-9-16-7-3-5-11-19(16)21/h2-15H,1H3 |
InChI Key |
ZFSXEQNLBWUELI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxy-1-naphthyl)methylene]-1-naphthalenamine typically involves the condensation reaction between 2-methoxy-1-naphthaldehyde and 1-naphthylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product in high yield.
Industrial Production Methods
On an industrial scale, the production of N-[(2-methoxy-1-naphthyl)methylene]-1-naphthalenamine can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure maximum efficiency and yield. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxy-1-naphthyl)methylene]-1-naphthalenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
N-[(2-methoxy-1-naphthyl)methylene]-1-naphthalenamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2-methoxy-1-naphthyl)methylene]-1-naphthalenamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-methoxynaphthalene: A related compound with a single naphthalene ring and a methoxy group.
1-methoxynaphthalene: Another similar compound with a methoxy group attached to the naphthalene ring.
N’-[(2-methoxy-1-naphthyl)methylene]benzohydrazide: A compound with a similar structure but different functional groups.
Uniqueness
N-[(2-methoxy-1-naphthyl)methylene]-1-naphthalenamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
